N-(4-Ethoxycarbonylphenyl)phthalamic acid
Overview
Description
N-(4-Ethoxycarbonylphenyl)phthalamic acid: is a chemical compound with the molecular formula C17H15NO5 and a molecular weight of 313.313 g/mol It is known for its unique structure, which includes a phthalamic acid core substituted with a 4-ethoxycarbonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxycarbonylphenyl)phthalamic acid typically involves the reaction of phthalic anhydride with 4-ethoxycarbonylaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-Ethoxycarbonylphenyl)phthalamic acid can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalic acid and 4-ethoxycarbonylaniline.
Substitution Reactions: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Condensation Reactions: It can react with other amines or anhydrides to form more complex amides or imides.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Nitration: Carried out using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Achieved using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Hydrolysis: Phthalic acid and 4-ethoxycarbonylaniline.
Nitration: Nitro-substituted derivatives of the original compound.
Halogenation: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: N-(4-Ethoxycarbonylphenyl)phthalamic acid is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for modifications that can lead to bioactive compounds.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Ethoxycarbonylphenyl)phthalamic acid is primarily based on its ability to interact with other molecules through its functional groups. The phthalamic acid moiety can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The ethoxycarbonyl group can enhance the compound’s solubility and reactivity, allowing it to engage in various chemical processes .
Comparison with Similar Compounds
- N-(4-Methoxycarbonylphenyl)phthalamic acid
- N-(4-Acetylphenyl)phthalamic acid
- N-(4-Methylphenyl)phthalamic acid
Comparison: N-(4-Ethoxycarbonylphenyl)phthalamic acid is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties compared to its analogsOther similar compounds may have different substituents, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
2-[(4-ethoxycarbonylphenyl)carbamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-2-23-17(22)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)16(20)21/h3-10H,2H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVODFTAXUYDEDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197476 | |
Record name | 2-[[[4-(Ethoxycarbonyl)phenyl]amino]carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201197476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130872-53-6 | |
Record name | 2-[[[4-(Ethoxycarbonyl)phenyl]amino]carbonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130872-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[[4-(Ethoxycarbonyl)phenyl]amino]carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201197476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-ETHOXYCARBONYLPHENYL)PHTHALAMIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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